COX-2 Potency and Selectivity: Head-to-Head Comparison with Close Analog 15b (COX-2-IN-29)
Cox-2-IN-28 (compound 15c) demonstrates COX-2 inhibitory potency (IC50 = 0.054 μM) that is slightly less potent than its closest structural analog, compound 15b (COX-2-IN-29), which exhibits an IC50 of 0.045 μM [1]. However, Cox-2-IN-28 maintains a robust COX-2 selectivity index (SI) of 244.63, calculated as the ratio of COX-1 IC50 (13.21 μM) to COX-2 IC50 (0.054 μM) . In contrast, 15b achieves a higher SI of 294, indicating greater COX-2 preference [1].
| Evidence Dimension | COX-2 inhibition potency and COX-1 selectivity |
|---|---|
| Target Compound Data | Cox-2-IN-28 (15c): COX-2 IC50 = 0.054 μM; COX-1 IC50 = 13.21 μM; SI = 244.63 |
| Comparator Or Baseline | Compound 15b (COX-2-IN-29): COX-2 IC50 = 0.045 μM; COX-1 IC50 = 13.22 μM; SI = 294 |
| Quantified Difference | 15b is 1.2-fold more potent (0.054 vs 0.045 μM) and has 1.2-fold higher selectivity (244.63 vs 294) |
| Conditions | In vitro enzyme inhibition assay using purified COX-1 and COX-2 enzymes |
Why This Matters
Researchers requiring a COX-2 inhibitor with a precisely defined, moderate selectivity window (SI ~244) for mechanistic studies may find Cox-2-IN-28 more suitable than the ultra-selective 15b, allowing for better titration of COX-1 sparing effects.
- [1] Maghraby MT, Abou-Ghadir OMF, Abdel-Moty SG, Ali AY, Salem OIA. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes. Bioorg Med Chem. 2020 Apr 1;28(7):115403. View Source
